molecular formula C7H6N6S B13177600 4-Amino-6-(pyridazin-4-YL)-1,3,5-triazine-2-thiol

4-Amino-6-(pyridazin-4-YL)-1,3,5-triazine-2-thiol

Cat. No.: B13177600
M. Wt: 206.23 g/mol
InChI Key: ROFGIKDCEJAVAG-UHFFFAOYSA-N
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Description

4-Amino-6-(pyridazin-4-yl)-1,3,5-triazine-2-thiol is a chemical compound designed for scientific research and development. This heterocyclic compound features a 1,3,5-triazine core, a common scaffold in medicinal chemistry, which is functionalized with a thiol group and an amino group. The incorporation of a pyridazin-4-yl substituent is of particular interest due to the unique physicochemical properties of the pyridazine ring . The pyridazine ring is characterized by a high dipole moment, which can facilitate π-π stacking interactions with biological targets, and its nitrogen atom arrangement provides robust, dual hydrogen-bonding capacity that is valuable in molecular recognition . These properties make pyridazine-containing compounds useful in drug discovery projects, where they can be explored as potential bioisosteres for phenyl rings or other azines to optimize the properties of drug candidates, such as reducing lipophilicity or mitigating interaction with the cardiac hERG potassium channel . The structure of this compound suggests potential applications in the synthesis of novel molecules for pharmaceutical research, including as a building block for kinase inhibitors or other biologically active small molecules. Researchers can use this compound to investigate new chemical entities in various therapeutic areas. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C7H6N6S

Molecular Weight

206.23 g/mol

IUPAC Name

2-amino-6-pyridazin-4-yl-1H-1,3,5-triazine-4-thione

InChI

InChI=1S/C7H6N6S/c8-6-11-5(12-7(14)13-6)4-1-2-9-10-3-4/h1-3H,(H3,8,11,12,13,14)

InChI Key

ROFGIKDCEJAVAG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=NC=C1C2=NC(=S)N=C(N2)N

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution and Cyclization Strategy

Method Overview:
This approach involves the stepwise substitution of reactive halogenated triazines with amino and pyridazinyl nucleophiles, followed by cyclization to form the heterocyclic framework.

Procedure:

  • Step 1: React cyanuric chloride with amino groups to generate amino-triazine intermediates.
  • Step 2: Introduce pyridazin-4-yl groups via nucleophilic attack on the remaining reactive chlorines.
  • Step 3: Incorporate sulfur at position 2 through thiolation using reagents like thiourea or Lawesson's reagent, followed by hydrolysis to obtain the thiol group.

Research Data:

  • Similar methodologies have been employed to synthesize 2-thiol-triazine derivatives, with yields ranging from 60–80%, depending on reaction conditions.

Cyclization of Hydrazine Derivatives

Method Overview:
This method involves synthesizing hydrazine derivatives that can cyclize with suitable aldehydes or ketones to form the triazine core, which is then functionalized.

Detailed Steps:

  • React hydrazine derivatives with aldehydes or ketones bearing pyridazinyl groups to form hydrazone intermediates.
  • Cyclize these intermediates under acidic or basic conditions to form the heterocyclic ring.
  • Introduce the amino group at the appropriate position via nucleophilic substitution or reduction.

Research Data:

  • Similar strategies have been used to synthesize substituted triazines with various heterocyclic groups, achieving moderate to high yields (70–85%).

Thiolation and Functionalization of the Triazine Core

Method Overview:
The thiol group at position 2 can be introduced through sulfur transfer reactions, such as:

  • Reaction with Thiourea:
    Heating the amino-triazine with thiourea facilitates the formation of the thiol derivative after hydrolysis.

  • Use of Lawesson's Reagent:
    A common reagent for converting carbonyl groups to thiocarbonyls, which can be further manipulated to introduce the thiol group.

Research Data:

  • The thiolation step often requires refluxing in appropriate solvents (e.g., ethanol, acetic acid) with yields typically exceeding 70%.

Summary Data Table of Preparation Methods

Method Key Reagents Main Steps Typical Yield Remarks
Nucleophilic substitution of cyanuric chloride Cyanuric chloride, amines, pyridazin-4-yl nucleophiles Sequential substitution, thiolation 60–80% Widely used, scalable
Cyclization of hydrazine derivatives Hydrazines, aldehydes/ketones Hydrazone formation, cyclization, thiolation 70–85% Suitable for complex substitutions
Thiolation with thiourea or Lawesson's reagent Thiourea, Lawesson's reagent Sulfur transfer, hydrolysis >70% Effective for thiol introduction

Research Findings and Considerations

  • The synthesis of heterocyclic compounds like 4-Amino-6-(pyridazin-4-YL)-1,3,5-triazine-2-thiol benefits from stepwise approaches that allow precise functionalization.
  • Reaction conditions such as temperature, solvent choice, and reagent stoichiometry critically influence yields and purity.
  • The use of cyanuric chloride as a starting material remains a common and effective strategy due to its reactivity and availability.
  • Thiolation steps are often the most challenging, requiring careful control to prevent over- or under-thiolation.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-6-(pyridazin-4-YL)-1,3,5-triazine-2-thiol undergoes several types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.

    Reduction: The compound can be reduced to modify the pyridazine ring or the triazine core.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Amino-6-(pyridazin-4-YL)-1,3,5-triazine-2-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-6-(pyridazin-4-YL)-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. Additionally, the compound can interact with DNA or RNA, affecting their replication and transcription processes .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Substituent-Based Comparison of Triazine Derivatives

Compound Name Substituent (Position 6) Molecular Weight Key Functional Groups Notable Properties/Applications Reference ID
4-Amino-6-(pyridazin-4-YL)-1,3,5-triazine-2-thiol Pyridazine Not provided Amino, thiol, pyridazinyl Potential herbicidal/medicinal use
4-Amino-6-(3-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol Thienyl Not provided Amino, thiol, thiophene Research reagents (antibodies, assays)
4-Amino-6-(4-nitrophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol 4-Nitrophenyl 251.27 Amino, thiol, nitro High reactivity (electron-withdrawing)
4-Amino-6-(2-methoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol 2-Methoxyphenyl 236.3 Amino, thiol, methoxy Enhanced solubility (electron-donating)
4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine 4-Pyridyl, methylthio Not provided Methylthio, pyridyl Modified redox stability

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The methoxyphenyl derivative (electron-donating) likely exhibits improved solubility compared to the nitro-substituted analog (electron-withdrawing), which may enhance stability but reduce bioavailability .
  • Aromatic Heterocycles : Pyridazinyl and thienyl substituents introduce distinct electronic profiles. Pyridazine’s dual nitrogen atoms may enhance hydrogen-bonding interactions, relevant in drug design, while thiophene’s sulfur atom could influence metabolic pathways .
  • Thiol vs. Methylthio : The thiol group in the target compound offers higher reactivity (e.g., disulfide formation) compared to the methylthio group in ’s derivative, which may improve oxidative stability but reduce nucleophilicity .

Biological Activity

4-Amino-6-(pyridazin-4-YL)-1,3,5-triazine-2-thiol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, receptor interactions, and potential therapeutic applications.

Structural Characteristics

The compound features a triazine ring substituted with an amino group and a pyridazine moiety, along with a thiol group. The presence of the thiol group enhances its reactivity and allows for various chemical modifications, making it a versatile scaffold in drug design and development. The structural formula is represented as follows:

C8H8N6S\text{C}_8\text{H}_8\text{N}_6\text{S}

Enzyme Inhibition

Research indicates that 4-Amino-6-(pyridazin-4-YL)-1,3,5-triazine-2-thiol exhibits significant potential in inhibiting specific enzymes. Notably, studies suggest it may inhibit lysophosphatidic acid acyltransferase β activity, which is implicated in cell proliferation and cancer progression.

Table 1: Enzymatic Inhibition Data

Enzyme TargetInhibition TypeIC50 Value
Lysophosphatidic Acid Acyltransferase βCompetitiveLow micromolar range

Receptor Binding Affinity

Molecular docking studies have demonstrated that this compound can effectively bind to various biological targets, influencing their activity. This binding affinity is crucial for modulating biochemical pathways involved in diseases such as cancer.

Case Study: Molecular Docking Analysis
In a study involving molecular docking simulations, 4-Amino-6-(pyridazin-4-YL)-1,3,5-triazine-2-thiol was shown to interact favorably with target proteins relevant to cancer therapy. The simulations revealed that the compound could stabilize the binding conformation through hydrogen bonding and hydrophobic interactions.

Therapeutic Applications

Given its biological activities, 4-Amino-6-(pyridazin-4-YL)-1,3,5-triazine-2-thiol has potential applications in various therapeutic areas:

  • Anticancer Agents : Its ability to inhibit enzymes linked to cancer progression positions it as a candidate for further development as an anticancer drug.
  • Anti-inflammatory Properties : Preliminary studies suggest that compounds with similar structures may exhibit anti-inflammatory effects, which could be explored further in the context of neurodegenerative diseases .

Comparative Analysis with Analog Compounds

The biological activity of 4-Amino-6-(pyridazin-4-YL)-1,3,5-triazine-2-thiol can be compared with structurally similar compounds to elucidate its unique properties.

Table 2: Comparison of Structural Analogues

Compound NameStructural FeaturesUnique Properties
4-Amino-6-(pyridin-2-YL)-1,3,5-triazine-2-thiolPyridine at position 2Different binding affinities
4-Amino-6-(pyridin-3-YL)-1,3,5-triazine-2-thiolPyridine at position 3Potentially distinct biological activities
4-Amino-6-(quinolin-3-YL)-1,3,5-triazine-2-thiolQuinoline instead of pyridineMay exhibit enhanced pharmacokinetic properties

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